16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene
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Overview
Description
16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene is a polycyclic aromatic compound with a molecular formula of C27H16S. It is known for its unique structural properties, which include a central thioxanthene core fused with benzo and phenanthro rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 1,10-phenanthroline-5,6-dione with 1,10-phenanthroline-5,6-diamine in the presence of a dehydrating agent such as acetic anhydride . The reaction is usually carried out under reflux conditions to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings .
Scientific Research Applications
16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene has several scientific research applications:
Photochemistry: It serves as a photocatalyst in various organic reactions due to its high triplet energy and long triplet lifetime.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Applications: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene exerts its effects involves its ability to participate in photoredox cycles. Upon excitation by visible light, the compound reaches an excited triplet state, which can then undergo reduction to form a radical anion. This radical anion can further interact with metal complexes or other substrates to facilitate various chemical transformations . The molecular targets and pathways involved in these processes are primarily related to its photophysical properties and ability to mediate electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: Similar in structure but lacks the extended benzo and phenanthro rings.
Phenothiazine: Contains a nitrogen atom in place of the sulfur atom in thioxanthene.
Xanthone: Similar core structure but with oxygen instead of sulfur
Uniqueness
16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene is unique due to its extended polycyclic structure, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring high triplet energy and long triplet lifetimes, such as in photochemistry and material science .
Properties
IUPAC Name |
9-thiaheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,7,10,12,14(28),15,17,19(27),21,23,25-tridecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16S/c1-2-9-18-16(7-1)15-17-8-5-11-19-20-12-6-14-23-25(20)27(26(18)24(17)19)21-10-3-4-13-22(21)28-23/h1-14H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIBKTIYNXOHGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC=C2)C4=C5C(=CC=C4)SC6=CC=CC=C6C5=C3C7=CC=CC=C71 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855059 |
Source
|
Record name | 16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190-38-5 |
Source
|
Record name | 16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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